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Compound of Interest

Compound Name:
5-(4-Isopropylphenyl)-1,3,4-

oxadiazol-2-amine

CAS No.: 49579-79-5

Cat. No.: B1356461

Get Quote

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant

interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole ring is a

bioisostere for carboxylic acids and amides, offering improved metabolic stability and

pharmacokinetic properties. Accurate structural confirmation is paramount in the synthesis and

development of such novel chemical entities, and Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR) spectroscopy is an indispensable tool for this purpose.[1][2]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 5-(4-
Isopropylphenyl)-1,3,4-oxadiazol-2-amine. As a senior application scientist, the following

sections are designed to move beyond simple data reporting, offering insights into the

theoretical underpinnings of the spectrum, a field-proven experimental protocol, and a detailed

assignment of the carbon signals. This document is intended for researchers, scientists, and

drug development professionals who require a robust understanding of how to acquire and

interpret ¹³C NMR data for complex heterocyclic systems.
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The chemical shift (δ) of a carbon nucleus in ¹³C NMR spectroscopy is highly sensitive to its

local electronic environment.[3][4] Factors such as hybridization, the electronegativity of

adjacent atoms, and resonance effects dictate the final position of a signal in the spectrum,

which typically spans 0-220 ppm.[5][6] For 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine,

we can dissect the molecule into three key fragments to predict the spectrum: the 1,3,4-

oxadiazole ring, the 4-isopropylphenyl group, and the 2-amino substituent.

The 1,3,4-Oxadiazole Ring Carbons (C2, C5)
The two carbons within the 1,3,4-oxadiazole ring are sp² hybridized and are bonded to highly

electronegative oxygen and nitrogen atoms. This environment causes significant deshielding,

shifting their signals far downfield.

C2 (attached to -NH₂): This carbon is bonded to two nitrogen atoms and is part of a C=N

double bond. The attached amino group is an electron-donating group, which will slightly

shield this carbon relative to C5.

C5 (attached to the phenyl ring): This carbon is bonded to one nitrogen and one oxygen

atom. It is generally observed that the carbons of the 1,3,4-oxadiazole ring resonate in the

range of 155-170 ppm.[7][8][9] The C2 and C5 signals are typically distinct, with their precise

location influenced by the substituents.[10]

The 4-Isopropylphenyl Group Carbons (C1', C2', C3', C4',
CH, CH₃)
The aromatic carbons of the phenyl ring typically resonate between 110 and 170 ppm.[11]

Their specific shifts are modulated by the substituents.

C1' (ipso-carbon): This quaternary carbon is directly attached to the oxadiazole ring. Its

signal will be downfield due to the electron-withdrawing nature of the heterocycle and will

likely be of lower intensity, a common characteristic of quaternary carbons in proton-

decoupled ¹³C NMR spectra.[11]

C2' and C6' (ortho-carbons): These two carbons are chemically equivalent due to the

molecule's symmetry and will produce a single signal.[12]
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C3' and C5' (meta-carbons): These carbons are also chemically equivalent and will give rise

to one signal.

C4' (para-carbon): This carbon is attached to the isopropyl group and will have a distinct

chemical shift, typically shifted downfield compared to an unsubstituted benzene due to alkyl

substitution.

Isopropyl Group (CH and CH₃): These are aliphatic, sp³ hybridized carbons and will appear

in the upfield region of the spectrum. The methine carbon (-CH) will be further downfield than

the methyl carbons (-CH₃). Typical shifts are ~30-40 ppm for the CH and ~20-25 ppm for the

CH₃ groups.[7]

The logical flow for predicting and assigning the chemical shifts is outlined in the diagram

below.
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Caption: Logical workflow for the prediction of ¹³C NMR signals.

Experimental Protocol: Acquiring a High-Fidelity
Spectrum
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The following protocol is a self-validating system designed to ensure accuracy and

reproducibility. The causality for key steps is explained to provide a deeper understanding of

the procedure.

1. Sample Preparation:

Step 1.1: Accurately weigh 15-25 mg of the synthesized 5-(4-Isopropylphenyl)-1,3,4-
oxadiazol-2-amine.
Causality: This concentration range provides a good signal-to-noise ratio within a reasonable
acquisition time without causing solubility issues or line broadening.
Step 1.2: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide
(DMSO-d₆).
Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules, including
those with amine functionalities. Its known ¹³C NMR signal (a septet centered around 39.52
ppm) serves as a secondary chemical shift reference.[13]
Step 1.3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm
reference).
Causality: TMS is chemically inert and provides a sharp, single peak at 0 ppm, which is the
universally accepted standard for calibrating ¹³C NMR spectra.[3]
Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it securely.

2. Instrument Setup & Calibration:

Step 2.1: Insert the sample into the NMR spectrometer.
Step 2.2: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
Causality: The lock system corrects for magnetic field drift during the experiment, ensuring
signal stability and accuracy.
Step 2.3: Shim the magnetic field to optimize its homogeneity.
Causality: Shimming sharpens the NMR signals, improving resolution and allowing for the
clear distinction of closely spaced peaks. Automated shimming routines are highly effective.
[14]

3. Data Acquisition:

Step 3.1: Select a standard proton-decoupled ¹³C NMR experiment.
Causality: Proton decoupling removes C-H splitting, simplifying the spectrum so that each
unique carbon atom appears as a single line (singlet).[15] This greatly aids in interpretation.
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Step 3.2: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200
ppm).
Step 3.3: Set the acquisition time to ~1-2 seconds and the relaxation delay to 2-5 seconds.
Causality: A longer relaxation delay is crucial for obtaining accurate quantitative information,
especially for quaternary carbons which have longer relaxation times.
Step 3.4: Set the number of scans (transients) to a minimum of 1024.
Causality: The ¹³C isotope has a low natural abundance (~1.1%).[16] A large number of
scans must be signal-averaged to achieve an adequate signal-to-noise ratio.
Step 3.5: Initiate the acquisition.

4. Data Processing:

Step 4.1: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Step 4.2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive
mode.
Step 4.3: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Step 4.4: Integrate the peaks (note: peak areas in standard ¹³C NMR are not directly
proportional to the number of carbons).[3]
Step 4.5 (Optional): Perform advanced experiments like DEPT (Distortionless Enhancement
by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can be
invaluable for unambiguous signal assignment.[5]

Predicted Data and Signal Assignment
The following table summarizes the predicted ¹³C NMR chemical shifts for 5-(4-
Isopropylphenyl)-1,3,4-oxadiazol-2-amine. These predictions are based on literature values

for analogous structures and established principles of NMR spectroscopy.[4][7][8][9]
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Carbon Atom #
Chemical
Environment

Predicted Chemical
Shift (δ, ppm)

Justification

C2
Oxadiazole, attached

to -NH₂
165 - 169

sp² carbon in a

heterocycle, bonded

to two N atoms.[9]

C5
Oxadiazole, attached

to Phenyl
162 - 166

sp² carbon in a

heterocycle, bonded

to N and O atoms.[8]

C1'
Phenyl (ipso),

attached to C5
120 - 125

Quaternary aromatic

carbon, attached to

the heterocycle.

C2', C6' Phenyl (ortho) 127 - 130

Aromatic CH, ortho to

the oxadiazole

substituent.

C3', C5' Phenyl (meta) 128 - 131

Aromatic CH, meta to

the oxadiazole, ortho

to isopropyl.

C4'
Phenyl (para),

attached to -CH
150 - 155

Aromatic quaternary

carbon with an alkyl

substituent.

CH Isopropyl (methine) 33 - 36 sp³ methine carbon.

CH₃ Isopropyl (methyl) 22 - 25
sp³ methyl carbons,

equivalent.[7]

To visualize the relationship between the structure and the predicted data, the molecular

structure with numbered carbons is provided below.

Caption: Structure of the target molecule with carbon numbering.

Conclusion
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This guide has detailed the theoretical and practical considerations for the ¹³C NMR analysis of

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine. By understanding the influence of the distinct

chemical environments—from the electron-deficient oxadiazole ring to the aliphatic isopropyl

group—researchers can confidently predict, acquire, and assign the ¹³C NMR spectrum. The

provided protocol emphasizes robust, self-validating steps to ensure data integrity, which is

critical for structural elucidation in a drug discovery and development context. The application

of these principles will facilitate the unambiguous characterization of this and related

heterocyclic scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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